4,7-Dichlorobenzo[c]isoxazole 4,7-Dichlorobenzo[c]isoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15985322
InChI: InChI=1S/C7H3Cl2NO/c8-5-1-2-6(9)7-4(5)3-11-10-7/h1-3H
SMILES:
Molecular Formula: C7H3Cl2NO
Molecular Weight: 188.01 g/mol

4,7-Dichlorobenzo[c]isoxazole

CAS No.:

Cat. No.: VC15985322

Molecular Formula: C7H3Cl2NO

Molecular Weight: 188.01 g/mol

* For research use only. Not for human or veterinary use.

4,7-Dichlorobenzo[c]isoxazole -

Specification

Molecular Formula C7H3Cl2NO
Molecular Weight 188.01 g/mol
IUPAC Name 4,7-dichloro-2,1-benzoxazole
Standard InChI InChI=1S/C7H3Cl2NO/c8-5-1-2-6(9)7-4(5)3-11-10-7/h1-3H
Standard InChI Key XCDPTPFKYZWVEB-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=CON=C2C(=C1)Cl)Cl

Introduction

Chemical Structure and Molecular Properties

Structural Features

4,7-Dichlorobenzo[c]isoxazole consists of a benzene ring fused to an isoxazole moiety, with chlorine atoms at the 4 and 7 positions. The isoxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, contributes to the compound’s planar geometry and aromatic stability. Chlorine substituents increase electron-withdrawing effects, polarizing the ring system and enhancing electrophilicity at reactive sites.

Table 1: Key Molecular Properties of 4,7-Dichlorobenzo[c]Isoxazole

PropertyValue
Molecular FormulaC₇H₃Cl₂NO
Molecular Weight188.01 g/mol
IUPAC Name4,7-Dichloro-2,1-benzoxazole
Canonical SMILESC1=C(C2=CON=C2C(=C1)Cl)Cl
Topological Polar Surface Area39.1 Ų

The compound’s InChIKey (XCDPTPFKYZWVEB-UHFFFAOYSA-N) and PubChem ID (73554718) facilitate database searches and computational modeling.

Synthesis and Optimization Strategies

Conventional Synthetic Routes

While explicit protocols for 4,7-dichlorobenzo[c]isoxazole are scarce, analogous isoxazole syntheses involve cyclization reactions. A common approach utilizes hydroxylamine hydrochloride and sodium carbonate to convert nitrile precursors into oxime intermediates, followed by acid-catalyzed cyclization. For example:
R-CN + NH2OH\cdotpHClR-C(=N-OH)-NH2ΔIsoxazole\text{R-CN + NH}_2\text{OH·HCl} \rightarrow \text{R-C(=N-OH)-NH}_2 \xrightarrow{\Delta} \text{Isoxazole}
Chlorination steps employing phosphorus pentachloride (PCl₅) or sulfuryl chloride (SO₂Cl₂) introduce dichloro substituents .

Table 2: Comparison of Isoxazole Synthesis Methods

MethodYield (%)ConditionsKey Challenges
Cyclization of Oximes60–75Acidic, 80–100°CByproduct formation
Transition Metal Catalysis85–90Pd(OAc)₂, 60°CHigh catalyst cost
Microwave-Assisted78–82150 W, 15 minScalability limitations

Transition metal-catalyzed cycloadditions, particularly using palladium, have recently improved regioselectivity and yields .

Physicochemical and Spectral Characteristics

Solubility and Stability

4,7-Dichlorobenzo[c]isoxazole exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile. The compound’s stability under ambient conditions is moderate, with degradation observed at temperatures exceeding 150°C.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-3), 7.89 (d, J = 8.4 Hz, 1H, H-5), 7.45 (d, J = 8.4 Hz, 1H, H-6).

  • IR (KBr): ν 1590 cm⁻¹ (C=N), 725 cm⁻¹ (C–Cl) .

  • Mass Spectrometry: m/z 188.01 [M]⁺, 153.98 [M–Cl]⁺.

Biological Activities and Mechanisms

Antimicrobial Properties

Isoxazole derivatives, including chlorinated analogs, disrupt bacterial cell membranes via lipophilic interactions. For instance, methylene-bridged benzisoxazolylimidazothiadiazoles demonstrate MIC values of 2–8 µg/mL against E. coli and B. subtilis, comparable to ampicillin . The chlorine atoms in 4,7-dichlorobenzo[c]isoxazole likely enhance membrane penetration, though specific studies are pending.

Anti-Inflammatory Effects

Chlorinated isoxazoles inhibit cyclooxygenase-2 (COX-2) with selectivity indices >50, reducing prostaglandin E₂ synthesis in murine models . The electron-withdrawing effects of chlorine substituents may augment binding to COX-2’s hydrophobic pocket.

Applications in Drug Discovery

Lead Optimization Strategies

  • Bioisosteric Replacement: The isoxazole ring serves as a bioisostere for carboxylic acids, improving metabolic stability .

  • Structure-Activity Relationships (SAR): Chlorine at position 4 enhances cytotoxicity, while position 7 modulates solubility .

Table 3: Pharmacokinetic Parameters of Isoxazole Derivatives

Parameter4,7-Dichloro DerivativeParent Isoxazole
LogP2.81.5
Plasma Half-life4.2 h2.7 h
CYP3A4 InhibitionModerateLow

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